Demethylaristofolin E

CAS No.:

Cat. No.: VC1854437

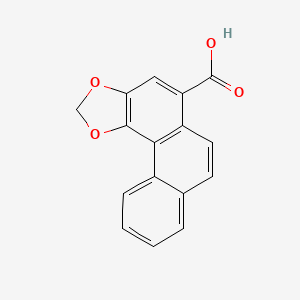

Molecular Formula: C16H10O4

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10O4 |

|---|---|

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | naphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |

| Standard InChI | InChI=1S/C16H10O4/c17-16(18)12-7-13-15(20-8-19-13)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-7H,8H2,(H,17,18) |

| Standard InChI Key | QKUQFQPHGUCFMU-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C(=C2)C(=O)O |

Introduction

Chemical Identity and Properties

Demethylaristofolin E is a phenanthrene derivative characterized by a methylenedioxy bridge and a carboxylic acid functional group. Its basic chemical properties are summarized in Table 1.

Table 1. Chemical Properties of Demethylaristofolin E

The compound features a naphthalene core fused with a benzodioxole ring system and contains a carboxylic acid group, creating a complex tricyclic structure. This molecular architecture contributes to its chemical reactivity and potential biological activities .

Source and Isolation

Demethylaristofolin E is a naturally occurring compound exclusively identified in the plant species Aristolochia manshuriensis Kom. (Aristolochiaceae family). The first isolation of this compound was reported in 2003 by Wu et al. during their investigation of bioactive compounds from various Aristolochia species .

The compound was isolated from the stems of A. manshuriensis as part of a comprehensive phytochemical study that resulted in the identification of 28 different compounds, including three new constituents: demethylaristofolin E, aristomanoside, and dehydrooxoperezinone . This research represented a significant contribution to the chemical characterization of this medicinally important plant species.

The isolation process typically involves:

-

Collection and preparation of plant material (stems of A. manshuriensis)

-

Extraction with appropriate solvents

-

Fractionation of the crude extract

-

Purification using various chromatographic techniques

-

Structural elucidation using spectroscopic methods

This methodical approach allowed researchers to obtain pure demethylaristofolin E for subsequent characterization and biological testing .

Structural Characterization

The structural elucidation of demethylaristofolin E was accomplished through extensive spectroscopic analysis, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

The molecular ion peak at m/z 266.0579 in the High-Resolution Electron Impact Mass Spectrometry (HREIMS) was consistent with the molecular formula C₁₆H₁₀O₄ . The structure was further confirmed through detailed NMR analysis, which provided insights into the carbon skeleton and functional group arrangement.

Key spectroscopic evidence supporting the structural determination included:

-

The presence of characteristic signals in the ¹H NMR spectrum corresponding to aromatic protons

-

Carbon-13 NMR signals indicating the presence of a carboxylic acid group

-

Distinct signals for the methylenedioxy bridge

-

Two-dimensional NMR correlations confirming the connectivity of the three-ring system

These spectroscopic data collectively confirmed the structure of demethylaristofolin E as naphtho[2,1-g] benzodioxole-5-carboxylic acid, a phenanthrene derivative with a methylenedioxy bridge and a carboxylic acid functional group .

Relationship to Other Compounds in Aristolochia Species

Demethylaristofolin E belongs to a larger family of phenanthrene derivatives found in various Aristolochia species. The compound's name suggests it is structurally related to aristofolin, likely representing a demethylated derivative of this parent compound.

The methylenedioxy bridge is a common structural feature in various bioactive compounds isolated from Aristolochia species, contributing to the diverse pharmacological properties observed in these plants. The presence of this functional group may play a significant role in the compound's biological activities .

Other related compounds isolated from A. manshuriensis alongside demethylaristofolin E include aristomanoside and dehydrooxoperezinone, with the latter demonstrating anti-HIV activity. This suggests that phenanthrene derivatives from this plant may possess various bioactive properties worth investigating further .

Analytical Methods for Detection and Quantification

Several analytical techniques have been employed for the detection and characterization of demethylaristofolin E, including:

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

These techniques allow for the accurate identification and quantification of demethylaristofolin E in plant extracts and provide essential data for quality control in phytochemical research .

Future Research Directions

Despite the initial characterization of demethylaristofolin E, several aspects of this compound remain to be explored:

-

Comprehensive biological activity profiling, including potential antiviral, anticancer, and anti-inflammatory properties

-

Structure-activity relationship studies to understand the role of specific functional groups in biological activities

-

Synthetic approaches to produce demethylaristofolin E and structural analogs

-

Toxicological evaluation to assess safety profiles

-

Potential ecological roles in the plant's defense mechanisms

These research directions could provide valuable insights into the potential applications of demethylaristofolin E in medicinal chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume